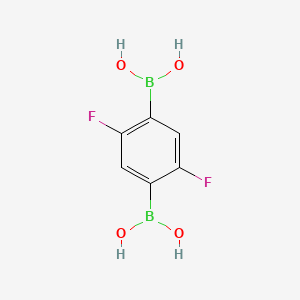
Ácido (2,5-difluoro-1,4-fenileno)diborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Difluoro-1,4-phenylene)diboronic acid is an organic compound with the molecular formula C6H6B2F2O4 and a molecular weight of 201.73 g/mol . It is a white to light yellow solid that is soluble in organic solvents such as dimethyl sulfoxide and ammonia . This compound is an important intermediate in organic synthesis, particularly in the preparation of fluorinated organic compounds .
Aplicaciones Científicas De Investigación
(2,5-Difluoro-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:
Safety and Hazards
Métodos De Preparación
(2,5-Difluoro-1,4-phenylene)diboronic acid can be synthesized through the hydrogenation of boronic esters . Specifically, 2,5-difluorobenzene and dimethyl borate react in the presence of a base catalyst at an appropriate temperature and reaction time to produce (2,5-Difluoro-1,4-phenylene)diboronic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Análisis De Reacciones Químicas
(2,5-Difluoro-1,4-phenylene)diboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include palladium catalysts for Suzuki coupling reactions, and conditions often involve inert atmospheres and controlled temperatures.
Major Products: The major products formed from these reactions are fluorinated organic compounds, which have applications in pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism by which (2,5-Difluoro-1,4-phenylene)diboronic acid exerts its effects involves its ability to participate in various chemical reactions, particularly the formation of carbon-carbon bonds through Suzuki coupling reactions . The molecular targets and pathways involved include the activation of boronic acid groups and the formation of palladium complexes, which facilitate the coupling reactions .
Comparación Con Compuestos Similares
(2,5-Difluoro-1,4-phenylene)diboronic acid can be compared with other similar compounds, such as:
(2,5-Difluoro-1,4-phenylene)diboronic acid: This compound is unique due to the presence of two boronic acid groups and two fluorine atoms, which enhance its reactivity and stability.
(4-Borono-2,5-difluorophenyl)boronic acid: This compound is similar in structure but may have different reactivity and applications.
Boronic acid, B,B’-(2,5-difluoro-1,4-phenylene)bis-: Another similar compound with potential differences in chemical properties and uses.
Propiedades
IUPAC Name |
(4-borono-2,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,11-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLBHLZNAGMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)B(O)O)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681910 |
Source


|
| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-83-4 |
Source


|
| Record name | B,B′-(2,5-Difluoro-1,4-phenylene)bis[boronic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
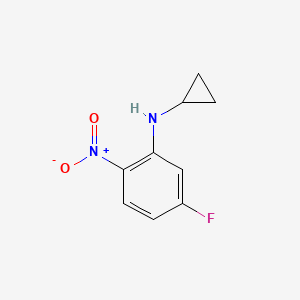
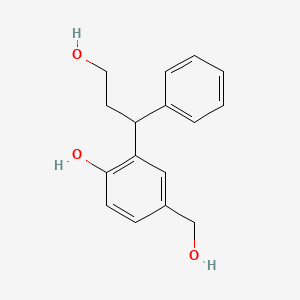
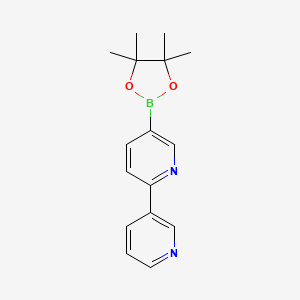
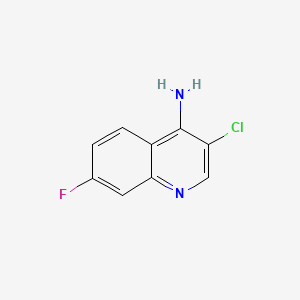

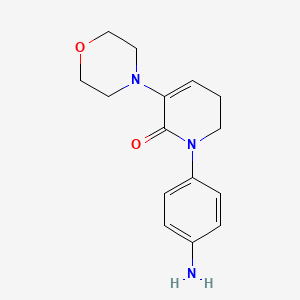
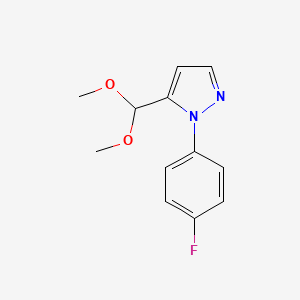
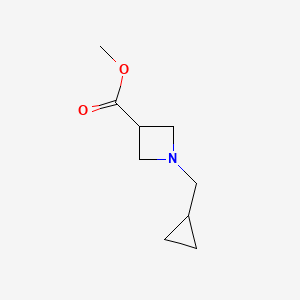
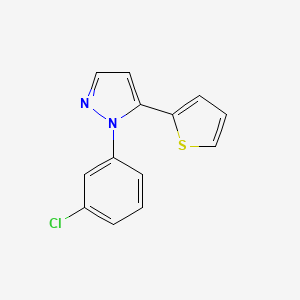
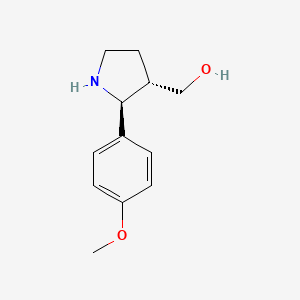
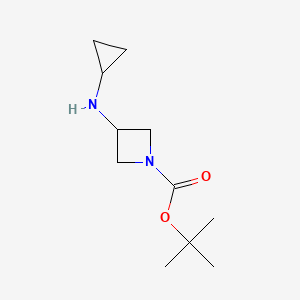
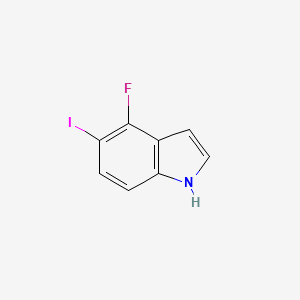

![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)
